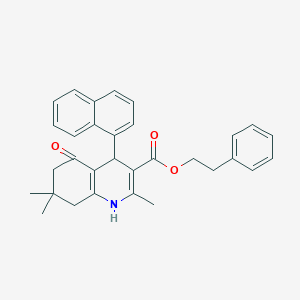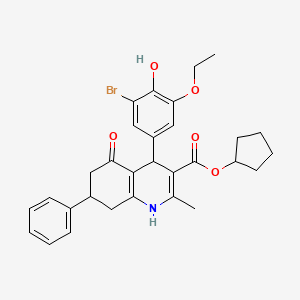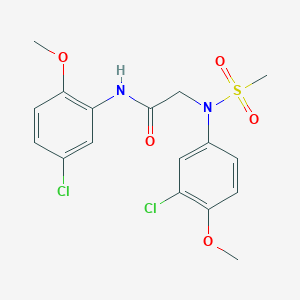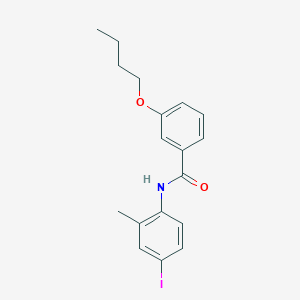![molecular formula C19H20ClN3 B5112315 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole, commonly known as CPI or CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). It was first synthesized in 1996 by Pfizer as a potential treatment for anxiety disorders and depression. Since then, CPI has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
Wirkmechanismus
CPI acts as a selective antagonist of the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, which is involved in the stress response system. 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole is widely expressed in the brain and plays a key role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones. By blocking the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, CPI can modulate the stress response system and reduce the levels of stress hormones in the body.
Biochemical and Physiological Effects:
CPI has been shown to have a range of biochemical and physiological effects in preclinical studies. It can reduce anxiety-like behavior, improve mood, and decrease drug-seeking behavior in animal models of addiction. CPI has also been shown to reduce tumor growth and metastasis in preclinical models of cancer. These effects are thought to be mediated through the modulation of the stress response system by blocking the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor.
Vorteile Und Einschränkungen Für Laborexperimente
CPI has several advantages for use in lab experiments. It is a highly selective antagonist of the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, which allows for specific modulation of the stress response system. It has also been extensively studied in preclinical models and has shown promising results in various fields of medicine. However, CPI has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of CPI. One area of interest is the potential use of CPI in combination with other drugs for the treatment of anxiety disorders, depression, and addiction. Another area of interest is the use of CPI in the treatment of cancer, either as a standalone therapy or in combination with other cancer treatments. Additionally, further studies are needed to better understand the mechanism of action of CPI and its effects on the stress response system.
Synthesemethoden
The synthesis of CPI involves a series of chemical reactions starting from 2-chlorobenzyl chloride and 1H-indole. The intermediate product, 4-(2-chlorobenzyl)-1-piperazine, is then reacted with formaldehyde and a reducing agent to obtain CPI. The synthesis method has been optimized to produce high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CPI has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has shown promising results in preclinical studies for the treatment of anxiety disorders, depression, addiction, and stress-related disorders. CPI has also been studied for its potential use in the treatment of cancer, as 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole has been implicated in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-6-2-4-8-19(17)23-11-9-22(10-12-23)14-15-13-21-18-7-3-1-5-16(15)18/h1-8,13,21H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZLSJOICXCPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5112239.png)



![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![1-allyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5112271.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)
![11-(4-methoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5112292.png)

![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)


![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
